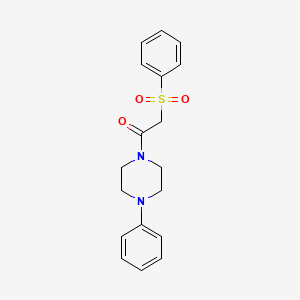

1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone” is a chemical compound. It likely belongs to the class of organic compounds known as phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Synthesis Analysis

The synthesis of such compounds generally involves the reaction of a suitable organic compound with a phenylpiperazine . The exact method would depend on the starting materials and the specific structure of the target molecule.Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the phenylpiperazine group .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its specific structure. Phenylpiperazines can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its specific structure .Wissenschaftliche Forschungsanwendungen

Electrochemical Synthesis

Electrochemical methods have been developed for synthesizing new phenylpiperazine derivatives, including 1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone. These methods are environmentally friendly and offer high atom economy, presenting a sustainable approach to creating compounds with potential pharmaceutical applications (Nematollahi & Amani, 2011).

Microwave-Mediated Synthesis

Microwave-assisted synthesis has been employed to efficiently generate benzothiazole- and benzimidazole-based heterocycles from phenylsulfonyl ethanone derivatives. This technique allows for the rapid synthesis of complex molecules that could serve as building blocks for pharmaceuticals (Darweesh et al., 2016).

Antagonistic Properties

Studies have identified novel series of compounds based on the this compound scaffold acting as CCR1 antagonists, which are promising for therapeutic applications due to their potent and selective antagonistic properties (Pennell et al., 2013).

Antioxidant, Antifungal, and Antibacterial Activities

A series of arylsulfonamide-based phenylquinolines, synthesized from phenylsulfonyl ethanone derivatives, have shown promising antioxidant, antifungal, and antibacterial activities. These findings highlight the potential of these compounds in developing new treatments for infections and oxidative stress-related diseases (Kumar & Vijayakumar, 2017).

HIV-1 Replication Inhibition

N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives have been synthesized and identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. These compounds offer a new avenue for HIV treatment, demonstrating the significance of phenylsulfonyl ethanone derivatives in medicinal chemistry (Che et al., 2015).

Anticancer Activity

Phenylaminosulfanyl-1,4-naphthoquinone derivatives synthesized from phenylsulfonyl ethanone derivatives displayed potent cytotoxic activity against various human cancer cell lines. These compounds' ability to induce apoptosis and arrest the cell cycle highlights their potential as anticancer agents (Ravichandiran et al., 2019).

GABA Receptor Interaction

Computational and vibrational studies on synthesized arylpiperazine-based drugs related to this compound have provided insights into their biochemical properties and potential interactions with the human GABA receptor. This research contributes to the understanding of the molecular mechanisms underlying the pharmacological effects of these compounds (Onawole et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-18(15-24(22,23)17-9-5-2-6-10-17)20-13-11-19(12-14-20)16-7-3-1-4-8-16/h1-10H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRRLANVTVHTFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2607866.png)

![Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate](/img/structure/B2607867.png)

![1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2607869.png)

![N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2607870.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2607872.png)

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2607874.png)

![N-[(2-Hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]prop-2-enamide](/img/structure/B2607876.png)

![2-Phenyl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2607880.png)

![(2S)-3-(2-Chloro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2607881.png)

![N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2607882.png)